Welcome to the BenchChem Online Store!
molecular formula C14H13FO2 B6332041 (2-(Benzyloxy)-5-fluorophenyl)methanol CAS No. 331729-56-7

(2-(Benzyloxy)-5-fluorophenyl)methanol

Cat. No. B6332041
M. Wt: 232.25 g/mol
InChI Key: SVAYSCAGXCLFKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06803457B1

Procedure details

LAH (226 mg, 5.95 mmol) was added to a solution of 2-benzyloxy-5-fluoro-benzoic acid benzyl ester (2 g, 5.95 mmol) at 0° C. The reaction was warmed to room temperature and after 1 hour, the reaction was quenched by the sequential addition of water (226 μL), 15% NaOH (226 μL), and water (760 μL), the mixture was diluted with ethyl acetate and dried with MgSO4, filtered and concentrated. The residue was purified by flash chromatography (10% ethyl acetate/hexanes) to afford 1.13 g (82%) of the title compound as a colorless solid. MS 250 (M+NH4)+. 1H NMR (400 MHz, CDCl3) δ 7.4 (m, 5H); 7.05 (dd, 1H, J=9.1, 4.3 Hz); 6.92 (m, 2H); 5.08 (s, 2H); 4.65 (s, 2H); 2.2 (bs, 1H).
Name
Quantity
226 mg
Type
reactant
Reaction Step One
Name
2-benzyloxy-5-fluoro-benzoic acid benzyl ester
Quantity
2 g
Type
reactant
Reaction Step One
Yield
82%

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].C([O:14][C:15](=O)[C:16]1[CH:21]=[C:20]([F:22])[CH:19]=[CH:18][C:17]=1[O:23][CH2:24][C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1)C1C=CC=CC=1>>[CH2:24]([O:23][C:17]1[CH:18]=[CH:19][C:20]([F:22])=[CH:21][C:16]=1[CH2:15][OH:14])[C:25]1[CH:26]=[CH:27][CH:28]=[CH:29][CH:30]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
226 mg
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
2-benzyloxy-5-fluoro-benzoic acid benzyl ester
Quantity
2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(C1=C(C=CC(=C1)F)OCC1=CC=CC=C1)=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction was quenched by the sequential addition of water (226 μL), 15% NaOH (226 μL), and water (760 μL)
ADDITION
Type
ADDITION
Details
the mixture was diluted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (10% ethyl acetate/hexanes)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(CO)C=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.13 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.